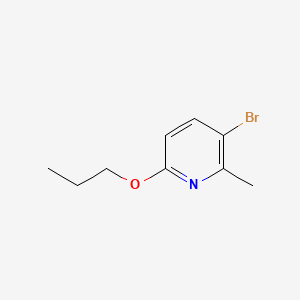

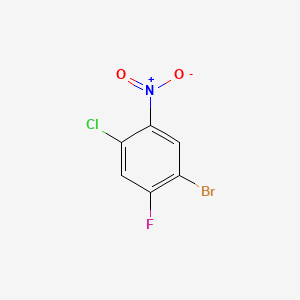

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

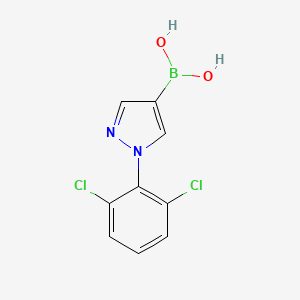

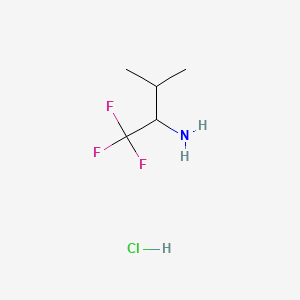

“N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” is a chemical compound with the CAS Number: 1330750-40-7 . It has a molecular weight of 325.14 and its molecular formula is C13H10BrFN2O2 . The compound is typically 95% pure .

Synthesis Analysis

The synthesis of “N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” involves multiple steps . The first step is nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis

The InChI Code for “N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” is 1S/C13H10BrFN2O2/c14-10-6-13 (17 (18)19)12 (7-11 (10)15)16-8-9-4-2-1-3-5-9/h1-7,16H,8H2 . This code provides a specific description of the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” include nitration, conversion of the nitro group to an amine, and bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Physical And Chemical Properties Analysis

“N-Benzyl-4-bromo-5-fluoro-2-nitroaniline” has a molecular weight of 325.14 . Its molecular formula is C13H10BrFN2O2 . The compound is typically 95% pure .科学的研究の応用

Microwave-assisted Synthesis and Enzyme Inhibition

Researchers have developed microwave-assisted synthesis techniques for compounds similar to N-Benzyl-4-bromo-5-fluoro-2-nitroaniline, investigating their potential as enzyme inhibitors. For example, N-benzylidene-4-fluoroaniline and N-benzylidene-4-nitroaniline were synthesized and tested for inhibitory effects on carbonic anhydrase isoenzymes, showcasing strong in vitro inhibitory activity (Çelik & Babagil, 2019).

Radiopharmaceutical Development

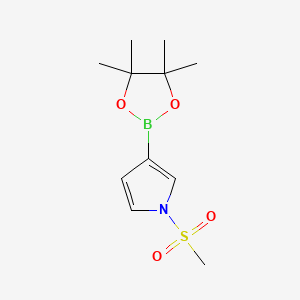

Another research avenue involves the synthesis of novel compounds for radiopharmaceutical applications. Studies on N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzensulfonamides and their bromo-analogues have been conducted to explore their potential in labeling radiopharmaceuticals, demonstrating various trends in stability and reactivity (Schirrmacher et al., 2003).

Organic Nonlinear Optical Material

The synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA) and its application as an organic nonlinear optical material illustrate the material science potential of related compounds. BNA was synthesized using a mixture of benzyl chloride and 2-methl-4-nitroaniline, and its nonlinear optical properties were thoroughly characterized (Kalaivanan & Srinivasan, 2017).

Antimicrobial Agent Synthesis

In medicinal chemistry, the synthesis of compounds carrying similar functional groups has led to the development of potent antimicrobial agents. For instance, compounds with varying substituents, including fluoro, bromo, and nitro groups, were synthesized and exhibited superior antimicrobial activity compared to reference drugs (Liaras et al., 2011).

特性

IUPAC Name |

N-benzyl-4-bromo-5-fluoro-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN2O2/c14-10-6-13(17(18)19)12(7-11(10)15)16-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYWWISQACSPII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2[N+](=O)[O-])Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716683 |

Source

|

| Record name | N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |

CAS RN |

1330750-40-7 |

Source

|

| Record name | N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B595964.png)